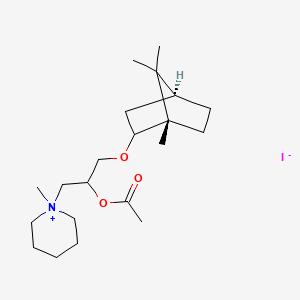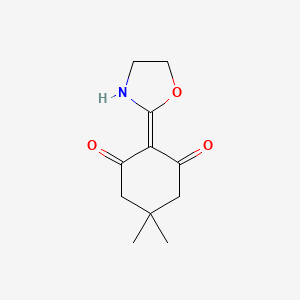
C21H38Ino3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C21H38Ino3 is known as 3-Quinuclidinyl benzilate. It is a white crystalline powder with a bitter taste and no odor. This compound is notable for its stability in most solvents and its ability to function as a competitive inhibitor of acetylcholine at muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinyl benzilate typically involves the esterification of benzilic acid with 3-quinuclidinol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of 3-Quinuclidinyl benzilate .
Industrial Production Methods
Industrial production of 3-Quinuclidinyl benzilate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinuclidinyl benzilate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Quinuclidinyl benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies of acetylcholine receptors and their role in various physiological processes.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions related to acetylcholine dysfunction.
Industry: The compound is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
3-Quinuclidinyl benzilate exerts its effects by functioning as a competitive inhibitor of acetylcholine at muscarinic receptor sites. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects. The compound primarily affects the peripheral nervous system, but it also has significant effects on the central nervous system, including causing stupor, confusion, and hallucinations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another muscarinic receptor antagonist with similar effects but different chemical structure.
Scopolamine: Shares similar pharmacological properties but has a different molecular composition.
Benztropine: Used in the treatment of Parkinson’s disease and has similar anticholinergic effects
Uniqueness
3-Quinuclidinyl benzilate is unique due to its high potency and long duration of action compared to other muscarinic receptor antagonists. Its stability in various solvents and resistance to degradation also make it distinct .
Eigenschaften
Molekularformel |
C21H38INO3 |
|---|---|
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
[1-(1-methylpiperidin-1-ium-1-yl)-3-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propan-2-yl] acetate;iodide |
InChI |
InChI=1S/C21H38NO3.HI/c1-16(23)25-18(14-22(5)11-7-6-8-12-22)15-24-19-13-17-9-10-21(19,4)20(17,2)3;/h17-19H,6-15H2,1-5H3;1H/q+1;/p-1/t17-,18?,19?,21+;/m0./s1 |
InChI-Schlüssel |
NVMDMJAJFOBLHM-VXIHQUKFSA-M |
Isomerische SMILES |
CC(=O)OC(C[N+]1(CCCCC1)C)COC2C[C@@H]3CC[C@]2(C3(C)C)C.[I-] |
Kanonische SMILES |
CC(=O)OC(C[N+]1(CCCCC1)C)COC2CC3CCC2(C3(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)

![[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12635054.png)


![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)

![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)





